molecular formula C12H13NO3 B2788758 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287298-62-6

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2788758
CAS RN: 2287298-62-6
M. Wt: 219.24
InChI Key: GBWHGKGFLGMCCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the introduction of the 4-nitrophenyl group, and the attachment of the methanol group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the different functional groups present. The bicyclo[1.1.1]pentane core, due to its strain, could undergo reactions that relieve this strain. The nitro group on the phenyl ring is a strong electron-withdrawing group and could direct electrophilic aromatic substitution reactions to the meta position. The methanol group could be involved in reactions typical for alcohols, such as esterification or oxidation .

properties

IUPAC Name

[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)13(15)16/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHGKGFLGMCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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